(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid
CAS No.:
Cat. No.: VC13721727
Molecular Formula: C13H16O5
Molecular Weight: 252.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16O5 |
|---|---|
| Molecular Weight | 252.26 g/mol |
| IUPAC Name | 4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]benzoic acid |
| Standard InChI | InChI=1S/C13H16O5/c1-13(2)17-8-11(18-13)7-16-10-5-3-9(4-6-10)12(14)15/h3-6,11H,7-8H2,1-2H3,(H,14,15)/t11-/m1/s1 |
| Standard InChI Key | HANBUSBYZGSQSB-LLVKDONJSA-N |
| Isomeric SMILES | CC1(OC[C@H](O1)COC2=CC=C(C=C2)C(=O)O)C |
| SMILES | CC1(OCC(O1)COC2=CC=C(C=C2)C(=O)O)C |
| Canonical SMILES | CC1(OCC(O1)COC2=CC=C(C=C2)C(=O)O)C |
Introduction
Molecular Structure and Stereochemical Features
Core Architecture
The compound features a benzoic acid backbone substituted at the para position with a (2,2-dimethyl-1,3-dioxolan-4-yl)methoxy group. The dioxolane ring adopts a five-membered cyclic acetal configuration, with two methyl groups at the 2-position enhancing steric stability. The (R)-configuration at the 4-position of the dioxolane ring introduces chirality, influencing intermolecular interactions and crystallization behavior .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆O₅ |
| Molecular Weight | 252.26 g/mol |
| IUPAC Name | 4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]benzoic acid |
| InChIKey | HANBUSBYZGSQSB-LLVKDONJSA-N |
| Stereochemistry | (R)-configuration at C4 |
Spectroscopic Characterization
The isomeric SMILES string (CC1(OCC@HCOC2=CC=C(C=C2)C(=O)O)C) confirms the spatial arrangement. Nuclear magnetic resonance (NMR) studies of analogous dioxolane derivatives show characteristic signals for methyl groups (δ 1.3–1.5 ppm) and acetal protons (δ 4.0–4.5 ppm) . Infrared (IR) spectroscopy typically reveals carbonyl stretching (≈1700 cm⁻¹) from the benzoic acid moiety and C-O-C vibrations (1100–1250 cm⁻¹) from the dioxolane .
Synthesis and Preparation Methods
Etherification Strategies
Synthesis begins with 4-hydroxybenzoic acid, which undergoes etherification with (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) are employed to retain stereochemistry, achieving yields >75%. Alternative routes use Williamson ether synthesis, though racemization risks necessitate chiral resolution steps .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (≈65 mg/mL) , attributable to the hydrophobic dioxolane group. In aprotic solvents like dimethyl sulfoxide (DMSO), solubility exceeds 200 mg/mL, facilitating use in coupling reactions. Stability studies indicate decomposition <5% after 6 months at −20°C, though acidic conditions hydrolyze the dioxolane to regenerate aldehydes .
Table 2: Stability Data
| Condition | Stability Outcome |
|---|---|
| pH 2–6, 25°C | Stable for 48 hours |
| pH <2, 60°C | Complete dioxolane hydrolysis |
| UV light (254 nm) | No degradation over 72 hours |
Applications in Organic Synthesis
Protecting Group Utility
The 2,2-dimethyl-1,3-dioxolane moiety protects aldehydes during multi-step syntheses. For example, in prostaglandin synthesis, the group masks carbonyl functionalities, surviving Grignard reactions and hydrogenation. Deprotection occurs under mild acidic conditions (e.g., 0.1 M HCl, 25°C), avoiding side reactions .
Chiral Auxiliary Roles
The (R)-configuration induces enantioselectivity in Diels-Alder reactions. In a 2022 study, derivatives of this compound improved ee values by 40% compared to racemic analogs .
Role in Green Chemistry
Toxicity and Environmental Impact
Related Compounds and Structural Analogs
Table 3: Comparative Analysis
| Compound | Molecular Formula | Application |
|---|---|---|
| (2,2-Dimethyl-1,3-dioxolan-4-yl) 2-methylbenzoate | C₁₃H₁₆O₄ | UV stabilizer in polymers |
| (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | C₆H₁₃NO₂ | Chiral amine in drug synthesis |
Future Perspectives
Advances in asymmetric catalysis could leverage this compound’s chirality for pharmaceutical intermediates. Further HSP modeling and in vivo toxicity profiling are recommended to assess its suitability for large-scale green chemistry applications .
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